molecular formula C13H10N2 B13091718 6-Amino-[1,1'-biphenyl]-3-carbonitrile

6-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13091718
M. Wt: 194.23 g/mol
InChI Key: IZCDVMUCQNNXCX-UHFFFAOYSA-N
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Description

6-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of an amino group and a nitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 6-bromo-[1,1’-biphenyl]-3-carbonitrile with an amine source under suitable conditions. One common method includes the use of palladium-catalyzed amination reactions, where the bromo compound is treated with an amine in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 6-Amino-[1,1’-biphenyl]-3-carbonitrile may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Amino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the biphenyl scaffold. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-3-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,15H2

InChI Key

IZCDVMUCQNNXCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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